4-Chloro-3-nitrobenzenesulfonyl fluoride
Overview
Description
4-Chloro-3-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3ClFNO4S . It has a molecular weight of 239.61 . The IUPAC name for this compound is 4-chloro-3-nitrobenzenesulfonyl fluoride .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-nitrobenzenesulfonyl fluoride is 1S/C6H3ClFNO4S/c7-5-2-1-4 (14 (8,12)13)3-6 (5)9 (10)11/h1-3H . The SMILES string representation is ClC(C=CC(S(=O)(F)=O)=C1)=C1N+[O-] .Chemical Reactions Analysis
The sulfonyl fluoride motif in 4-Chloro-3-nitrobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis
4-Chloro-3-nitrobenzenesulfonyl fluoride is a solid compound . It has a molecular weight of 239.61 .Scientific Research Applications
Molecular Structure Analysis
- A study by Petrov et al. (2010) focused on the molecular structure and conformational properties of a closely related compound, 2-nitrobenzenesulfonyl fluoride. This research, conducted through gas-phase electron diffraction and quantum chemical methods, helps in understanding the structural dynamics of similar compounds like 4-Chloro-3-nitrobenzenesulfonyl fluoride (Petrov et al., 2010).
Biochemical Applications
- Blanchardie et al. (1990) investigated the effects of various tyrosyl-modifying reagents, including p-nitrobenzenesulfonyl fluoride, on the glucocorticoid receptor from rabbit liver. This study highlights the potential of such compounds in biochemical research, particularly in the context of hormone binding and receptor transformation (Blanchardie et al., 1990).
Synthetic Chemistry
- Xiao-hua Du et al. (2005) described a novel synthesis method involving 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is structurally similar to 4-Chloro-3-nitrobenzenesulfonyl fluoride. Such methods are crucial for the preparation of intermediates used in the production of various compounds, including pesticides (Xiao-hua Du et al., 2005).
Novel Compound Synthesis
- Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative using 4-nitrobenzenesulfonyl guanidine, a compound related to 4-Chloro-3-nitrobenzenesulfonyl fluoride. This derivative has potential as an intermediate for positron emission tomography tracers (Gebhardt & Saluz, 2012).
Pharmaceutical Applications
- A study by Ryan et al. (2015) explored the use of acid fluorides with N-heterocyclic carbenes, leading to the creation of acyl azolium fluorides. These compounds can be used for the room-temperature fluorination of various aryl chlorides and nitroarenes, indicating potential pharmaceutical applications (Ryan et al., 2015).
Safety And Hazards
Future Directions
Nitro Sulfonyl Fluorides, such as 4-Chloro-3-nitrobenzenesulfonyl fluoride, are a new pharmacophore for the development of antibiotics . They have shown remarkable antibacterial activity and are active against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa .
properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGFGPCYAMRLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188449 | |
Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzenesulfonyl fluoride | |
CAS RN |
349-04-2 | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST2LBX4DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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